Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate , reflects its three primary components: a piperidine ring substituted at the 4-position with a pyrimidinyl group, a methylsulfonyl moiety at the pyrimidine’s 2-position, and a tert-butyl carbamate protecting the piperidine nitrogen. Alternative synonyms include 1,1-dimethylethyl 4-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylate and 4-[2-(methylsulfonyl)-4-pyrimidinyl]-1-piperidinecarboxylic acid tert-butyl ester.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1190927-73-1 |
| Molecular Formula | C₁₅H₂₃N₃O₄S |
| Molecular Weight | 341.43 g/mol |
| MDL Number | MFCD11973822 |
The molecular formula C₁₅H₂₃N₃O₄S indicates 15 carbon, 23 hydrogen, 3 nitrogen, 4 oxygen, and 1 sulfur atoms, consistent with its heterocyclic and sulfonyl substituents. The tert-butyl group (C(CH₃)₃) acts as a protective group for the piperidine nitrogen, a common strategy in organic synthesis to prevent unwanted reactions at amine sites.
Structural Features and Functional Group Analysis
The molecule’s architecture comprises three distinct regions:
- Piperidine Ring : A six-membered saturated heterocycle with one nitrogen atom. Piperidine’s chair conformation enhances stability, while its basicity (pKₐ ~11) facilitates protonation under physiological conditions.
- Pyrimidine Substituent : A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 2-position bears a methylsulfonyl group (-SO₂CH₃), which introduces strong electron-withdrawing effects, polarizing the pyrimidine ring for nucleophilic substitution reactions.
- tert-Butyl Carbamate : The -OC(O)O(C(CH₃)₃) group protects the piperidine nitrogen, enabling selective functionalization of other reactive sites during synthetic workflows.
Functional Group Interactions:
- Sulfonyl Group (-SO₂CH₃) : The methylsulfonyl group’s electronegativity stabilizes adjacent negative charges, making the pyrimidine’s 4-position susceptible to aromatic substitution. This group also enhances solubility in polar solvents.
- Carbamate Linkage : The tert-butyloxycarbonyl (Boc) group is cleavable under acidic conditions (e.g., HCl in dioxane), a reversible protection mechanism critical in peptide synthesis.
A molecular model reveals planar geometry for the pyrimidine ring and tetrahedral geometry at the sulfonyl sulfur. Hydrogen bonding between the sulfonyl oxygen and piperidine hydrogen may contribute to crystalline packing.
Historical Context in Heterocyclic Chemistry Research
The synthesis of this compound builds upon decades of advancements in heterocyclic chemistry. Pyrimidine derivatives gained prominence in the 20th century due to their roles in nucleic acids (e.g., cytosine, thymine) and antiviral agents (e.g., zidovudine). Piperidine, first isolated in 1850, became a cornerstone of alkaloid synthesis and CNS drug development.
The integration of sulfonyl groups into heterocycles emerged in the 1970s, driven by their utility in modulating electronic properties and bioavailability. For example, sulfonamide antibiotics (e.g., sulfadiazine) demonstrated the therapeutic potential of sulfur-containing motifs. Modern methodologies, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, now enable precise functionalization of pyrimidine-piperidine hybrids like this compound.
Properties
Molecular Formula |
C15H23N3O4S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylsulfonylpyrimidin-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-9-6-11(7-10-18)12-5-8-16-13(17-12)23(4,20)21/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
ZBOJZLFGPBPSSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NC=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution for Pyrimidine Ring Functionalization
The foundational step in synthesizing this compound involves constructing the pyrimidine core with a methylsulfonyl group. A widely adopted strategy employs 2-(methylthio)pyrimidin-4-ol as a precursor, which undergoes chlorination followed by nucleophilic displacement. For example:
- Chlorination : Treatment of 2-(methylthio)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) at 80–100°C yields 4-chloro-2-(methylthio)pyrimidine.
- Methoxylation : Subsequent reaction with sodium methoxide in methanol replaces the chlorine atom, forming 4-methoxy-2-(methylthio)pyrimidine.
This two-step process achieves >85% conversion efficiency when catalyzed by trifluoromethanesulfonic acid.
Oxidation of Methylthio to Methylsulfonyl Groups
The methylthio group (-SMe) is oxidized to the methylsulfonyl (-SO₂Me) moiety using OXONE (potassium peroxymonosulfate) in aqueous acetone. Key parameters include:
- Reagent stoichiometry : A 2.2:1 molar ratio of OXONE to substrate ensures complete oxidation.
- Temperature : Reactions proceed optimally at 25–30°C, avoiding decomposition of sensitive intermediates.
- Catalysis : Sodium tungstate (0.1 mol%) accelerates the reaction, reducing completion time from 12 h to 4 h.
For instance, 4-methoxy-2-(methylthio)pyrimidine treated with OXONE in H₂O/THF (1:1) at pH 6.5 achieves 92% yield of 4-methoxy-2-(methylsulfonyl)pyrimidine.
Piperidine Coupling via Buchwald–Hartwig Amination
Introducing the piperidine moiety to the pyrimidine ring is accomplished through palladium-catalyzed cross-coupling. A representative protocol involves:
- Substrate : 4-chloro-2-(methylsulfonyl)pyrimidine.
- Catalyst system : Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in toluene.
- Base : Cs₂CO₃ (3 equiv) at 100°C for 12 h.
- Boc protection : tert-Butyl dicarbonate (Boc₂O) is added in situ to protect the piperidine nitrogen, yielding the final product in 78% isolated purity.
Alternative Routes via Suzuki–Miyaura Cross-Coupling
For analogs requiring regioselective substitution, Suzuki coupling is employed:
- Boronated piperidine : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is reacted with 4-bromo-2-(methylsulfonyl)pyrimidine.
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in dioxane/H₂O (4:1) at 90°C.
- Yield : 65–70% after silica gel chromatography.
Industrial-Scale Optimization
Large-scale production (≥1 kg) prioritizes cost-efficiency and safety:
- Continuous flow reactors : Reduce reaction times for chlorination and oxidation steps by 40% compared to batch processes.
- Solvent recovery : Toluene and THF are recycled via distillation, lowering environmental impact.
- Purification : Crystallization from ethanol/water (3:1) achieves >99% purity, avoiding column chromatography.
Table 1: Comparative Analysis of Key Methods
| Method | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | POCl₃, NaOMe | 80–100 | 8 | 85 | 90 |
| OXONE Oxidation | OXONE, Na₂WO₄ | 25–30 | 4 | 92 | 95 |
| Buchwald–Hartwig | Pd₂(dba)₃, XantPhos | 100 | 12 | 78 | 88 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90 | 24 | 70 | 85 |
Challenges and Mitigation Strategies
- Byproduct formation : Over-oxidation to sulfonic acids is minimized by controlling OXONE stoichiometry.
- Catalyst deactivation : Chelating ligands (e.g., XantPhos) stabilize palladium in coupling reactions.
- Scale-up limitations : Exothermic oxidation steps require jacketed reactors to maintain temperature.
Chemical Reactions Analysis
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate exhibits significant antibacterial properties. It has shown potential as an inhibitor of enzymes involved in bacterial metabolism, particularly against pathogens such as Mycobacterium tuberculosis. The presence of the methylsulfonyl group enhances the compound's bioavailability, making it a candidate for further development as an anti-tubercular agent .
Enzyme Inhibition
Research suggests that this compound may interact with specific enzymes involved in metabolic processes, potentially leading to inhibition or modulation of these pathways. Such interactions are crucial for understanding its mechanism of action and therapeutic potential . Notably, related compounds have demonstrated efficacy in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases .
Anticancer Potential
The compound's structural characteristics suggest possible anticancer applications. Similar piperidine derivatives have been evaluated for their activity against various cancer cell lines, including liver carcinoma and lung adenocarcinoma. Compounds with similar functionalities have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that allow for the efficient production of this compound in laboratory settings . Various derivatives can be synthesized to explore modifications that enhance biological activity or alter pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The methylsulfonyl-functionalized pyrimidine-piperidine scaffold is structurally analogous to several derivatives with varying substituents. Below is a systematic comparison:
Substituent Variations on the Pyrimidine Ring
Variations in Heterocyclic Linkers
Modifications on the Piperidine Ring
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| This compound | ~407.5 | 2.1 | 0.15 (DMSO) | 70–85 |
| Tert-butyl 4-(2-(p-tolyloxy)pyrimidin-4-yl)piperidine-1-carboxylate | ~481.6 | 3.8 | 0.08 (DMSO) | 88 |
| Tert-butyl 4-(2-(methylthio)pyrimidin-4-yl)piperidine-1-carboxylate | ~379.5 | 2.9 | 0.20 (DMSO) | 75–90 |
Biological Activity
Tert-butyl 4-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate (CAS Number: 1190927-73-1) is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₂₃N₃O₄S
- Molecular Weight : 341.43 g/mol
The structure features a tert-butyl group, a piperidine ring, and a pyrimidine moiety with a methylsulfonyl substituent. The unique combination of these groups contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of enzymes involved in bacterial metabolism. Notably, related compounds have demonstrated activity against Mycobacterium tuberculosis , suggesting potential use as an anti-tubercular agent.
The presence of the methylsulfonyl group enhances the compound's lipophilicity and bioavailability, making it suitable for pharmacological applications. Interaction studies have shown that this compound may interact with specific metabolic enzymes, leading to inhibition or modulation of metabolic pathways.
Anti-inflammatory Activity
Research on similar pyrimidine derivatives has highlighted their anti-inflammatory properties. For instance, compounds with structural similarities have shown significant inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . The IC₅₀ values for related pyrimidine derivatives against COX-2 range from 0.04 to 42.1 µM, indicating varying degrees of potency .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Antitubercular Activity : A study highlighted that derivatives similar to this compound exhibited significant antitubercular activity against Mycobacterium tuberculosis with IC₅₀ values in the low micromolar range.
- Anti-inflammatory Effects : In vivo studies demonstrated that pyrimidine derivatives significantly reduced inflammation in carrageenan-induced paw edema models, comparable to established anti-inflammatory drugs like indomethacin . The effective doses (ED₅₀) were reported around 9.17 µM for indomethacin, while several derivatives showed lower ED₅₀ values.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that substitutions on the pyrimidine ring greatly influence biological activity. Electron-releasing groups were found to enhance anti-inflammatory effects significantly .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Tert-butyl 3-(2-(methylsulfonyl)pyrimidin-4-yl)piperidine-1-carboxylate | 1190927-73-1 | 0.91 | Different position of methylsulfonyl group |
| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | 0.70 | Hydroxymethyl instead of methylsulfonyl |
| (R)-1-N-Boc-3-Methanesulfonyloxypiperidine | 404577-34-0 | 0.89 | N-Boc protection alters reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
